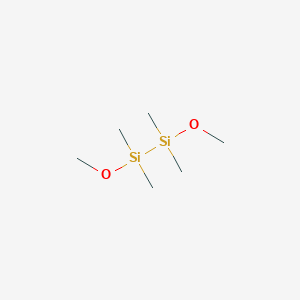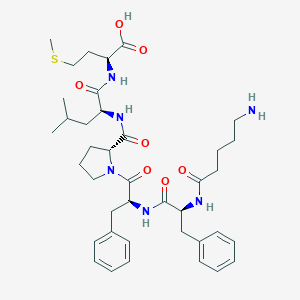
6-Amino-1-naphthalenesulfonic acid
Vue d'ensemble
Description
6-Amino-1-naphthalenesulfonic acid, also known as Dahl’s acid, Dressel acid, or D acid, is a compound with the molecular formula C10H9NO3S . It is derived from naphthalene and is substituted by an amino and sulfonic acid groups . This compound is a colorless solid and is a useful precursor to dyes .
Synthesis Analysis
Tobias acid is added to a mixture of sulfuric acid and oleum, and the reaction is completed by stirring for 12 hours at 25℃ . The oxidative polymerization of 6-amino-4-hydroxy-2-naphthalenesulfonic acid in an aqueous alkaline medium leads to the formation of a polygamma (γ) acid consisting of regioselective 1–4 oxazine rings .Molecular Structure Analysis
The spectral properties of 2-amino 1-naphthalene sulfonic acid were investigated using Fourier transform infrared, Raman, and ultra violet-visible techniques as well as density functional theory . The molecular electrostatic potential is used to quantify the visual bio-active portions of the molecule .Chemical Reactions Analysis
Bromination in acetic acid gives the 1-bromo derivative. Sulfonation with oleum gives a mixture of 2-aminonaphthalene-5,7-disulfonic acid together with some 1,5-disulfonic acid . Fusion with potassium hydroxide at 260℃ yields 6-amino-1-naphthol .Physical And Chemical Properties Analysis
6-Amino-1-naphthalenesulfonic acid has a molecular weight of 223.25 . It crystallizes from water as needles although only 0.4% soluble at 100℃ . The sodium, calcium, and barium salts are moderately soluble in water .Applications De Recherche Scientifique
6-Amino-1-naphthalenesulfonic acid
, also known as 6-aminonaphthalene-1-sulfonic acid , is a compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a colorless solid and is useful as a precursor to dyes .
One of the known applications of 6-Amino-1-naphthalenesulfonic acid is in the field of molecular studies . It is used as a protein marker . The compound, known as 8-anilinonaphthalenesulfonic acid (ANS), is a light-green fluorescent dye . It is used as a probe to detect the hydrophobicity of protein regions, in studies of protein folding intermediates, and in research on the binding pockets of some carrier proteins .
Dye Synthesis
- Application : 6-Amino-1-naphthalenesulfonic acid is used as a precursor in the synthesis of various dyes . These dyes are used in a variety of industries, including textiles, plastics, and food.
Protein Studies
- Application : As I mentioned earlier, 6-Amino-1-naphthalenesulfonic acid is used as a protein marker . It is used as a probe to detect the hydrophobicity of protein regions, in studies of protein folding intermediates, and in research on the binding pockets of some carrier proteins .
- Method : The compound, known as 8-anilinonaphthalenesulfonic acid (ANS), is a light-green fluorescent dye . It binds to proteins and emits fluorescence, which can be measured to provide information about the protein.
Azo Dye Synthesis
- Application : 6-Amino-1-naphthalenesulfonic acid, also known as Tobias acid, is used in the synthesis of azo dyes such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 .
Synthesis of Acid Yellow 19 and Pigment Red 49
- Application : 6-Amino-1-naphthalenesulfonic acid, also known as Tobias acid, is used in the synthesis of azo dyes such as C.I. Acid Yellow 19 and C.I. Pigment Red 49 .
Synthesis of Other Azo Dyes
Synthesis of Other Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
6-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHHWDQDGWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230836 | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-naphthalenesulfonic acid | |
CAS RN |
81-05-0 | |
| Record name | D Acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminonaphthalene-1-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINONAPHTHALENE-1-SULPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SEI692W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















